![molecular formula C24H32O6 B130375 (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid CAS No. 192057-49-1](/img/structure/B130375.png)
(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, also known as (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, is a useful research compound. Its molecular formula is C24H32O6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Budesonide 20-Carboxylic Acid has been utilized in the development of drug delivery systems . For instance, it has been entrapped in lignin nanoparticles for pH-triggered and surfactant-responsive release . This application is particularly promising for intestinal delivery systems, offering a controlled release mechanism that is responsive to the body’s natural stimuli .
Sustained Release Formulations
The compound has been incorporated into pectin/polyacrylamide hydrogels for sustained delivery. This formulation is designed to withstand the acidic nature of the stomach and intestinal environment, ensuring that the drug is released at the desired location within the gastrointestinal tract .
Anti-Inflammatory Applications
Due to its anti-inflammatory properties, Budesonide 20-Carboxylic Acid is being researched for its use in treating conditions like ulcerative colitis . The compound’s ability to reduce inflammation without the systemic side effects associated with corticosteroids makes it an attractive candidate for topical treatments .
Polymer-Based Nanoconjugates
Researchers have explored the coupling of Budesonide 20-Carboxylic Acid to hydrophilic polymers like poly(malic acid) . These nanoconjugates can be embedded in microparticles for lung administration, potentially offering a new avenue for treating respiratory conditions .
Biopolymer Valorization
The compound’s interaction with lignin has been studied to understand lignin aggregation processes . This research is not only crucial for drug entrapment and release but also for the valorization of lignin as a biopolymer, which is a significant byproduct of biorefinery processes .
Antioxidant Activity
Budesonide 20-Carboxylic Acid’s structure allows it to exhibit significant antioxidant activity . This property can be harnessed in various applications, including the development of new materials that can mitigate oxidative stress .
Amphiphilic Properties for Nanostructures
The amphiphilic nature of Budesonide 20-Carboxylic Acid due to its carboxylic groups is exploitable in the formation of nanostructures. These structures can be used for supramolecular self-assembly , which is a critical process in nanotechnology applications .
Biocompatible Photoluminescence Emitters
In nanoscale, particles containing Budesonide 20-Carboxylic Acid have been used as biocompatible photoluminescence emitters . This application is particularly relevant in the field of bioimaging and could lead to advancements in medical diagnostics .
Mecanismo De Acción
Target of Action
Budesonide 20-Carboxylic Acid, also known as Budesonide, is a glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) found in almost all cells of the body. These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Budesonide interacts with its targets, the GRs, by binding to them. This binding depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . This interaction results in a decrease in inflammation and an overall reduction in the immune response .
Biochemical Pathways
Upon binding to the GRs, Budesonide influences several biochemical pathways. It suppresses the inflammatory response by inhibiting the release of inflammation-causing substances. It also affects the metabolism of carbohydrates, proteins, and fats, as well as the maintenance of fluid and electrolyte balance . The exact biochemical pathways affected by Budesonide are complex and involve a wide range of physiological processes .
Pharmacokinetics
It is metabolized in the liver via the CYP3A4 enzyme to two major metabolites, both of which are less than 1% as active as the parent compound . The drug is excreted in urine (60%) and feces as metabolites . The pharmacokinetics of Budesonide are influenced by its formulation, with oral formulations allowing for targeted, pH-dependent release in the treatment of inflammatory bowel disease .
Result of Action
The molecular and cellular effects of Budesonide’s action primarily involve the reduction of inflammation. By binding to GRs, Budesonide inhibits the release of inflammation-causing substances, leading to a decrease in inflammation in the body . This results in relief from symptoms in conditions such as Crohn’s disease, asthma, COPD, hay fever, allergies, and ulcerative colitis .
Action Environment
The action, efficacy, and stability of Budesonide can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the release and absorption of oral Budesonide formulations . Additionally, factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in the expression and function of the CYP3A4 enzyme can influence the metabolism and overall effect of Budesonide .
Propiedades
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)/t15-,16-,17-,18+,19?,20+,22-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPORMLBYXHFAV-SREVKRBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


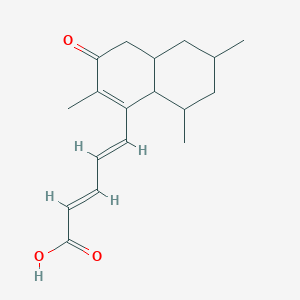
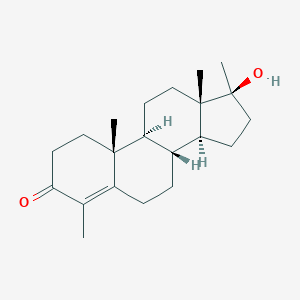
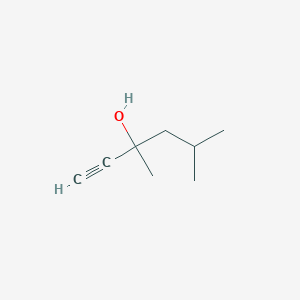

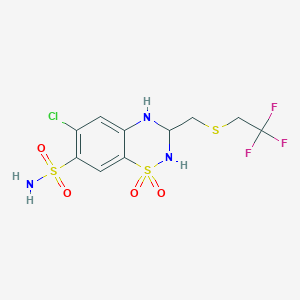
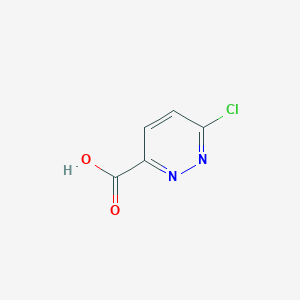
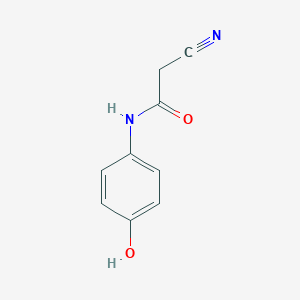
![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)
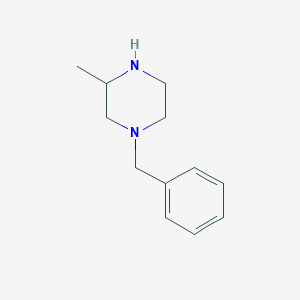
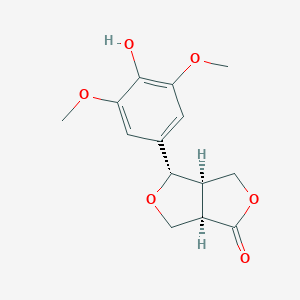
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
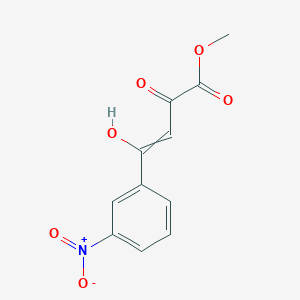
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)